Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20519962
InChI: InChI=1S/C8H10FNO3/c1-13-6(12)8-2-7(9,3-8)4-10-5(8)11/h2-4H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H10FNO3
Molecular Weight: 187.17 g/mol

Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

CAS No.:

Cat. No.: VC20519962

Molecular Formula: C8H10FNO3

Molecular Weight: 187.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate -

Specification

Molecular Formula C8H10FNO3
Molecular Weight 187.17 g/mol
IUPAC Name methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
Standard InChI InChI=1S/C8H10FNO3/c1-13-6(12)8-2-7(9,3-8)4-10-5(8)11/h2-4H2,1H3,(H,10,11)
Standard InChI Key MSIIPASTDMOBNQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C12CC(C1)(CNC2=O)F

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature and Stereochemistry

The compound’s IUPAC name, methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate, reflects its bicyclo[3.1.1]heptane core, which consists of a seven-membered ring system fused with a three-membered ring. The numbering scheme assigns the nitrogen atom to position 3, the fluorine substituent to position 5, and the ester group to position 1. The stereochemistry at the 5-position (fluoro) and 1-position (carboxylate) remains unspecified in commercial listings, suggesting that available material may represent a racemic mixture or a single diastereomer depending on synthetic routes .

Molecular Geometry and Conformational Analysis

The bicyclo[3.1.1]heptane framework imposes significant ring strain, favoring chair-like conformations that position substituents in pseudoequatorial orientations. Computational studies of analogous azabicyclo compounds reveal that fluorination at bridgehead positions enhances dipole moments and polar surface areas, potentially improving solubility and target binding . The carbonyl group at position 2 introduces additional rigidity, stabilizing the lactam ring and limiting rotational freedom.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₀FNO₃
Molecular Weight187.16 g/mol
LogP (Partition Coefficient)-0.43
Polar Surface Area55 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Synthetic Methodologies

Fluorination Strategies

Physicochemical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data for structurally related compounds (e.g., 5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylates) reveal distinct splitting patterns:

  • Fluorine Coupling: The fluorine atom at C5 induces characteristic doublets of doublets (dd) for adjacent protons (J = 5.4 Hz) .

  • Ester Methyl Group: A singlet at δ 3.65–3.70 ppm corresponds to the methyl ester .

Mass Spectrometry

Electrospray ionization (ESI) mass spectra of the methyl ester derivative show a molecular ion peak at m/z 187.1 [M+H]⁺, consistent with the molecular formula C₈H₁₀FNO₃ .

SupplierPurityPack SizePrice (USD)Lead Time
Angene US95%100 mg6385 days
BLD Pharmatech95%250 mg1,32530 days
Astatech Inc95%1 gPOATBD

POA = Price on application; TBD = To be determined .

Future Directions

Further research should prioritize:

  • Stereoselective Synthesis: Development of asymmetric routes to access enantiopure forms.

  • Biological Profiling: Screening against disease-relevant targets (e.g., GPCRs, ion channels).

  • Prodrug Optimization: Investigating alternative ester prodrugs for enhanced pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator